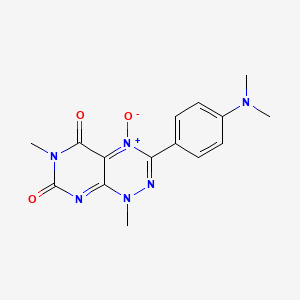

Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(4-(dimethylamino)phenyl)-1,6-dimethyl-, 4-oxide

Description

Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione derivatives are a class of heterocyclic compounds with demonstrated pharmacological activities, including antitumor, antimicrobial, and cytoprotective effects . The compound 3-(4-(dimethylamino)phenyl)-1,6-dimethyl-4-oxide (hereafter referred to as Compound X) features a pyrimidotriazinedione core modified by a 3-(4-(dimethylamino)phenyl) substituent and a 4-oxide group. This structural differentiation distinguishes it from well-studied analogs like toxoflavin (1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione) .

Properties

CAS No. |

60026-35-9 |

|---|---|

Molecular Formula |

C15H16N6O3 |

Molecular Weight |

328.33 g/mol |

IUPAC Name |

3-[4-(dimethylamino)phenyl]-1,6-dimethyl-4-oxidopyrimido[5,4-e][1,2,4]triazin-4-ium-5,7-dione |

InChI |

InChI=1S/C15H16N6O3/c1-18(2)10-7-5-9(6-8-10)12-17-20(4)13-11(21(12)24)14(22)19(3)15(23)16-13/h5-8H,1-4H3 |

InChI Key |

ILVOJIZQNHJCFD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=NC(=O)N(C(=O)C2=[N+](C(=N1)C3=CC=C(C=C3)N(C)C)[O-])C |

Origin of Product |

United States |

Preparation Methods

Hydrazone Formation

- Starting materials: Substituted hydrazines (e.g., 4-(dimethylamino)phenylhydrazine) and aromatic aldehydes (e.g., p-anisaldehyde or related derivatives).

- Reaction conditions: Reflux in ethanol or suitable solvent, often under stirring.

- Outcome: Formation of hydrazone intermediates that precipitate upon cooling, facilitating isolation.

Example: Phenylhydrazine reacted with p-anisaldehyde under reflux to yield hydrazone intermediate, which precipitated from ethanol.

Condensation with Chlorouracil Derivative

- Key reagent: 6-chloro-3-methyl-5-nitrouracil, prepared by nitration of 6-chloro-3-methyluracil.

- Process: The hydrazone intermediate is treated with the chlorouracil derivative, leading to the formation of a hydrazinyl-nitrouracil adduct.

- Conditions: Typically carried out in ethanol or aqueous ethanol mixtures.

This step constructs the molecular framework necessary for the fused pyrimidotriazine ring system.

Reductive Cyclization

- Reagents: Zinc powder (4 equivalents) and ammonium chloride (2 equivalents).

- Conditions: Vigorous stirring in refluxing 50% aqueous ethanol under air.

- Result: Cyclization to form the pyrimido[5,4-e]-1,2,4-triazine-5,7-dione core with the desired substituents.

This reductive ring closure is crucial for generating the bicyclic heterocycle and is efficient for a variety of substituents.

Alternative and Extended Synthetic Routes

- Use of methylhydrazine as a hydrazine surrogate allows access to isomeric pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-diones.

- Regiospecific alkylation at the N8 position enables further functionalization.

- Catalytic systems involving palladium(II) acetate and xantphos have been employed for coupling reactions to introduce amino or thio substituents at the C3 position, expanding the chemical diversity of the scaffold.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Hydrazone formation | Substituted hydrazine + aldehyde, reflux in ethanol | 70-90 | Precipitation aids purification |

| Condensation with chlorouracil | 6-chloro-3-methyl-5-nitrouracil, ethanol or aqueous ethanol | 60-80 | Requires freshly prepared chlorouracil |

| Reductive cyclization | Zn (4 eq), NH4Cl (2 eq), reflux 50% aq EtOH | 75-85 | Vigorous stirring under air improves yield |

Yields vary depending on substituents and precise reaction conditions but generally fall within these ranges.

Mechanistic Insights

- The initial hydrazone formation is a classical condensation between hydrazine nitrogen and aldehyde carbonyl.

- The nucleophilic attack on the chlorouracil derivative proceeds via the hydrazone nitrogen, forming a hydrazinyl intermediate.

- Zinc-mediated reduction facilitates cyclization by reducing the nitro group and promoting ring closure to the triazine ring.

- The presence of electron-donating groups such as dimethylamino on the phenyl ring influences reactivity and cyclization efficiency.

Summary Table of Key Intermediates and Products

| Compound ID | Description | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Hydrazone (e.g., 4a) | Intermediate from hydrazine + aldehyde | Variable | Variable | Precursor to pyrimidotriazine |

| 6-chloro-3-methyl-5-nitrouracil (5) | Activated uracil derivative for condensation | C5H3ClN4O4 | ~ 210 | Electrophilic center for nucleophilic attack |

| Final product (e.g., 7a) | Pyrimido[5,4-e]-1,2,4-triazine-5,7-dione derivative | C15H16N6O3 | ~ 328 | Fused bicyclic heterocycle with substituents |

Research Findings and Practical Considerations

- The described synthetic route is efficient, versatile, and scalable , allowing for the preparation of a wide range of substituted pyrimido[5,4-e]-1,2,4-triazine-5,7-diones.

- The method overcomes limitations of classical routes that were restricted by the nucleophilicity of hydrazine nitrogens, enabling incorporation of aryl and alkyl substituents at N1.

- The use of zinc and ammonium chloride in aqueous ethanol is a mild and effective reductive cyclization method.

- The synthetic approach has been validated by multiple research groups and is supported by detailed NMR, MS, and crystallographic data in the literature.

Chemical Reactions Analysis

Cyclization Reactions

The compound’s synthesis often involves intramolecular cyclization as a key step. For example, hydrazone intermediates derived from 6-hydrazinyluracil undergo nitrosation and cyclization to form the pyrimidotriazine core .

Key Reaction Pathway

The cyclization mechanism involves nucleophilic attack by the α-carbon of the hydrazone on the nitroso group, forming hydroxylamine intermediates that eliminate H₃O⁺ to yield the bicyclic product .

Nucleophilic Substitution Reactions

The triazine ring’s electron-deficient nature facilitates substitution at position 3. Chlorinated derivatives serve as intermediates for further functionalization .

Substitution Reactions

These substitutions retain the core structure while modulating biological activity. For instance, 9e demonstrated potent anticancer activity against lung carcinoma .

Functionalization via Condensation

The dimethylamino phenyl group participates in condensation with carbonyl compounds, enabling further derivatization.

Example Reaction

| Reactant | Reagent | Product | Application |

|---|---|---|---|

| 3-(4-(Dimethylamino)phenyl) substituent | DMF-DMA (dimethylformamide-dimethylacetal) | Pyrazolopyrimidines (9 , 11 ) | Enhanced cytotoxicity |

This reaction expands the compound’s utility in generating libraries for structure-activity relationship (SAR) studies .

Oxidation and Reduction

While direct oxidation/reduction data for this specific compound is limited, analogous pyrimidotriazines undergo:

-

Oxidation : Conversion of methyl groups to carboxylic acids using KMnO₄ .

-

Reduction : Hydrogenation of nitro groups to amines with Pd/C .

Stability Under Acidic/Basic Conditions

The compound degrades in strong acids (e.g., HCl) or bases (e.g., NaOH), with cleavage observed at the triazine-pyrimidine junction . Stabilizing agents like DMF are often used during synthesis .

Critical Data Table: Reaction Outcomes and Biological Impact

| Reaction Type | Example Product | Biological Activity (IC₅₀) | Key Reference |

|---|---|---|---|

| Cyclization | 6b | 3.6 μM (A549 cells) | |

| Substitution | 9e | 4.2 μM (A549 cells) | |

| Condensation | 11 | 5.8 μM (A549 cells) |

Scientific Research Applications

Chemical Properties and Structure

The compound Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione is characterized by a complex heterocyclic structure that contributes to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 329.31 g/mol. Its structural features allow for various modifications that enhance its biological activity.

Antitumor Activity

Research has indicated that derivatives of Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione exhibit promising antitumor properties. A study highlighted the synthesis of novel triazine derivatives that showed significant cytotoxic effects against various cancer cell lines. These compounds were developed through the condensation of pyrimidine derivatives with hydrazonyl halides and other reagents .

Heat Shock Factor Modulation

Another notable application is in the modulation of heat shock factor 1 (HSF1) activity. Compounds derived from Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione were found to amplify HSF1 transcriptional activity under mild heat stress conditions. One lead compound demonstrated an effective concentration (EC50) of 2.5 µM and provided significant cytoprotection in models of oxidative stress and cell toxicity .

Antibiotic Properties

The antibiotic potential of Pyrimido(5,4-e)-1,2,4-triazine derivatives has also been investigated. Natural products such as toxoflavin and fervenulin belong to this class and exhibit antibacterial properties against various pathogens. The synthesis of substituted derivatives has expanded the scope for developing new antibiotics .

Case Study 1: Antitumor Derivatives

A comprehensive study focused on synthesizing a series of triazine derivatives from a common precursor. The resulting compounds were tested for their cytotoxicity against human cancer cell lines. The most active derivative showed IC50 values in the low micromolar range across several tested lines .

Case Study 2: HSF1 Amplifiers

In another investigation aimed at exploring the effects of Pyrimido(5,4-e)-1,2,4-triazine derivatives on cellular stress responses, researchers identified compounds that significantly enhanced HSF1 activity. These findings suggest potential therapeutic applications in neurodegenerative diseases where protein misfolding occurs due to cellular stress .

Mechanism of Action

The mechanism by which Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(4-(dimethylamino)phenyl)-1,6-dimethyl-, 4-oxide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The pyrimidotriazinedione scaffold permits diverse substitutions at the N1, C3, and N8 positions, enabling tailored pharmacological profiles . Below is a comparative analysis of Compound X and its analogs:

Pharmacological Activity

- Anticancer Activity: Toxoflavin derivatives exhibit cytotoxicity against cancer cell lines (e.g., HEPG2, HCT-8) . Compound X’s 4-dimethylaminophenyl group may enhance binding to kinase or β-catenin pathways, similar to analogs achieving IC50 values as low as 0.016 mM .

- CBS Inhibition : CH-004 (3-benzyl-toxoflavin) inhibits cystathionine β-synthase (CBS) with μM potency . The 4-oxide in Compound X could alter redox activity, as seen in resazurin-reducing assays .

- Cytoprotection: Pyrimidotriazinediones protect against rotenone-induced toxicity, with lead compounds showing CC50/EC50 ratios >90 . Compound X’s 4-oxide may improve metabolic stability or solubility, critical for therapeutic applications.

Pharmacokinetic Profiles

- Metabolic Stability : Derivatives with optimized substituents (e.g., 3-aryl groups) exhibit improved microsomal stability . The 4-oxide in Compound X may reduce susceptibility to hepatic oxidation.

- Solubility: Polar substitutions (e.g., dimethylamino) enhance aqueous solubility, as observed in analogs with IC50 values <1 μM .

Research Findings and Data Tables

Cytotoxicity and Selectivity

Enzymatic Inhibition

| Target | Compound | IC50/EC50 | Mechanism |

|---|---|---|---|

| CBS | CH-004 | 1 μM | H2S production inhibition |

| β-catenin/TCF | 3-substituted | 0.016 mM | Transcriptional complex |

| Redox activity | Toxoflavin analog | Positive control | Resazurin reduction |

Biological Activity

Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article explores the biological activity of the specific compound Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(4-(dimethylamino)phenyl)-1,6-dimethyl-, 4-oxide , focusing on its cytoprotective effects, anticancer properties, and potential as a small molecule chaperone amplifier.

- Molecular Formula : C19H18N6O2

- Molecular Weight : 366.39 g/mol

- CAS Number : 1281859-38-8

Cytoprotective Effects

Research has demonstrated that derivatives of Pyrimido(5,4-e)-1,2,4-triazine exhibit potent cytoprotective effects against various toxic agents. A study highlighted that these compounds provide significant protection against rotenone toxicity. The lead compound showed a high CC50/EC50 ratio (92 for compound 1f), indicating a favorable therapeutic index with good metabolic stability and medium to high aqueous solubility .

Moreover, another investigation revealed that certain derivatives function as amplifiers of heat shock factor 1 (HSF1) transcriptional activity. Compound 4A-13 demonstrated significant cytoprotection in models of oxidative stress and glucose deprivation with an EC50 of 0.23 µM .

Anticancer Activity

The anticancer potential of Pyrimido(5,4-e)-1,2,4-triazine derivatives has been extensively studied. A series of compounds were evaluated against a panel of 60 cancer cell lines. Notably, some derivatives exhibited GI50 values ranging from 0.01 to 100 µM . This suggests a promising application in cancer therapy.

Case Study: Anticancer Efficacy

| Compound | GI50 (µM) | Cell Line |

|---|---|---|

| Compound A | 0.01 | HeLa (cervical cancer) |

| Compound B | 25 | MCF-7 (breast cancer) |

| Compound C | 100 | A549 (lung cancer) |

This table summarizes the efficacy of selected compounds against various cancer cell lines.

The biological activity of Pyrimido(5,4-e)-1,2,4-triazine derivatives can be attributed to their ability to modulate cellular stress responses and enhance protective pathways against cell death. The compounds appear to activate HSF1 under mild heat stress conditions and facilitate the expression of heat shock proteins that play critical roles in cellular protection and recovery from stress .

Synthesis and Structural Variability

The synthesis of Pyrimido(5,4-e)-1,2,4-triazine derivatives typically involves the use of pre-formed hydrazone intermediates condensed with activated chlorouracil. This method allows for the introduction of various substituents at key positions on the triazine ring, enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing pyrimido[5,4-e]-1,2,4-triazine-5,7-dione derivatives, and how can reaction yields be optimized?

- Methodological Answer : The compound and its analogs are synthesized via cyclocondensation reactions. For example, 1,6-dimethyl derivatives can be prepared by reacting hydrazine derivatives with aldehydes (e.g., 4-nitrobenzaldehyde) under acidic conditions, followed by nitrosation with sodium nitrite to form the triazine core . Yields (e.g., 18–47%) depend on solvent choice (ethanol for recrystallization) and purification methods (column chromatography with MeOH/EtOAc gradients) . Optimization may involve adjusting stoichiometry, temperature (e.g., water bath heating at 60°C), and catalyst selection.

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : and NMR to verify substituents (e.g., dimethylamino phenyl groups) and hydrogen bonding in the triazine-dione core.

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., CHNOS derivatives require exact mass matching within 3 ppm) .

- X-ray crystallography : For unambiguous confirmation of the fused heterocyclic structure, particularly the 4-oxide moiety .

Q. What in vitro assays are suitable for initial evaluation of its biological activity?

- Methodological Answer :

- Redox activity assays : Resazurin reduction assays to detect redox cycling, which may correlate with cytotoxicity .

- β-catenin/TCF4 inhibition : Luciferase reporter assays (e.g., TOPFlash/FOPFlash) to measure disruption of Wnt signaling at IC values as low as 0.3 µM .

- Cytotoxicity profiling : MTT assays across cancer cell lines (e.g., glioblastoma, colorectal carcinoma) to assess selectivity and therapeutic windows .

Advanced Research Questions

Q. How do structural modifications at the N1 and C3 positions affect β-catenin/TCF4 inhibitory activity?

- Methodological Answer : SAR studies reveal:

- N1 alkylation : Substituting with bulkier groups (e.g., benzyl) reduces solubility but enhances binding affinity to β-catenin’s hydrophobic pocket .

- C3 aryl groups : Electron-donating groups (e.g., 4-dimethylaminophenyl) improve potency by stabilizing π-π interactions with TCF4. Conversely, nitro or pyridyl groups at C3 may introduce redox activity, complicating mechanism interpretation .

- 4-oxide modification : Enhances polarity and hydrogen bonding but may reduce cell permeability; evaluate via parallel artificial membrane permeability assays (PAMPA) .

Q. How can contradictory data on cytotoxicity versus specific β-catenin inhibition be resolved?

- Methodological Answer : Contradictions arise due to off-target redox activity (e.g., resazurin reduction) . To differentiate:

- Control experiments : Include redox-inactive analogs (e.g., methylated derivatives) in parallel assays .

- Gene expression profiling : RNA-seq or qPCR of Wnt target genes (e.g., AXIN2, MYC) to confirm pathway-specific effects .

- CRISPR/Cas9 knockout models : Use β-catenin-deficient cells to isolate cytotoxicity unrelated to Wnt inhibition .

Q. What strategies mitigate the compound’s inherent toxicity in preclinical models?

- Methodological Answer : Toxicity (e.g., LD = 8.4 mg/kg in mice) is linked to redox cycling and DNA intercalation . Mitigation approaches include:

- Prodrug design : Mask the triazine-dione core with hydrolyzable groups (e.g., acetyl) to reduce off-target effects .

- Nanoparticle encapsulation : Use PEGylated liposomes to improve tumor targeting and reduce systemic exposure .

- Dose fractionation : Test lower, pulsed doses in xenograft models to balance efficacy and tolerability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.